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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide an overview and detailed protocols for the detection of SARS-

CoV-2 viral RNA within cells and tissues using in situ hybridization (ISH) techniques. While a

specific method termed "SARS-CoV-2-IN-60" was not identified in published literature, this

document outlines established and effective methodologies for viral RNA visualization, such as

standard fluorescence in situ hybridization (FISH) and advanced techniques like Hybridization

Chain Reaction (HCR)-FISH.

In situ hybridization is a powerful technique that allows for the precise localization of viral RNA

within the morphological context of the cell or tissue, providing valuable insights into viral

tropism, replication dynamics, and pathogenesis that cannot be achieved with non-localizing

methods like qPCR.[1][2][3]

Available Methodologies for SARS-CoV-2 RNA
Detection
Several ISH-based methods have been successfully employed for the detection of SARS-CoV-

2 RNA:

Fluorescence In Situ Hybridization (FISH): This is a widely used method that employs

fluorescently labeled probes to bind to specific viral RNA sequences. A notable application
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for SARS-CoV-2 is the "CoronaFISH" set of probes, which can distinguish between the

positive-sense genomic RNA and the negative-sense replication intermediate.[4][5] This

allows for the direct visualization of both the viral genome and active replication sites within

the cytoplasm.[4]

RNAscope®: This is a commercially available and highly specific ISH technology that utilizes

a unique probe design to amplify the signal, enabling the detection of single RNA molecules.

It has been successfully used to detect SARS-CoV-2 RNA in various sample types.[1][3]

Hybridization Chain Reaction (HCR)-FISH: This method provides enzyme-free signal

amplification with a high signal-to-noise ratio.[6][7][8] It uses initiator probes that bind to the

target RNA and trigger the self-assembly of fluorescently labeled hairpin amplifiers, resulting

in a bright signal.[6][9] This technique is highly sensitive and can be combined with

immunofluorescence to simultaneously visualize viral RNA and host proteins.[7]

Data Presentation
Table 1: Comparison of Different In Situ Hybridization
Techniques for Viral Detection

ISH Method

Target
Viruses
Detected
(RNA)

Target
Viruses
Detected
(DNA)

Relative
Signal
Intensity

Turnaround
Time
(including
probe
generation/
ordering)

Reference

Self-designed

DIG-labeled

RNA probes

1 out of 4

(25%)

2 out of 3

(66.67%)
Moderate ~15 hours [10]

Commercial

DIG-labeled

DNA probes

Not specified
2 out of 3

(66.67%)
Moderate ~7 hours [10]

Commercial

FISH-RNA

probe mix

4 out of 4

(100%)

3 out of 3

(100%)
High

Probe

ordering time

+ ~7 hours

[10]
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Table 2: Quantitative Signal Analysis of CoronaFISH
Probes for SARS-CoV-2

Probe Target
Relative Signal
Intensity in
Infected Cells

Signal in
Uninfected
Cells

Key
Observation

Reference

Positive-strand

RNA

Strong and

localized in

cytoplasm

Weak and diffuse

Detects genomic

and subgenomic

viral RNA.

[4]

Negative-strand

RNA

Significantly

lower than

positive-strand

Weak and diffuse

Indicates sites of

active viral

replication.

[4]

Experimental Protocols
Protocol 1: Fluorescence In Situ Hybridization (FISH) for
SARS-CoV-2 RNA in Cultured Cells
This protocol is a generalized procedure based on the principles of the "CoronaFISH" method.

[4][5]

Materials:

SARS-CoV-2 infected cells on coverslips

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

70% Ethanol

Probe Hybridization Buffer (e.g., 2x SSC, 10% dextran sulfate, 10% formamide)

Probe Wash Buffer (e.g., 2x SSC, 10% formamide)

Fluorescently labeled probes for SARS-CoV-2 positive or negative strand RNA
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5x Saline-Sodium Citrate buffer with 0.1% Tween-20 (5x SSCT)

DAPI stain

Mounting medium

Procedure:

Fixation: Wash cells twice with PBS. Fix with 4% PFA for 10 minutes at room temperature.

Permeabilization: Wash twice with PBS. Permeabilize with 70% ethanol and store at 4°C for

at least 1 hour (can be stored for longer).

Pre-hybridization: Rehydrate cells in 2x SSC for 5 minutes. Add Probe Hybridization Buffer

and incubate for 30 minutes at 37°C.[8]

Hybridization: Prepare the probe solution by diluting the fluorescently labeled probes in the

Probe Hybridization Buffer (e.g., 1.2 pmol of probe in 300 µL buffer).[8] Remove the pre-

hybridization solution and add the probe solution. Incubate overnight (12-18 hours) in a

humidified chamber at 37°C.[8]

Washing: Remove the probe solution. Wash the cells four times for 15 minutes each with

Probe Wash Buffer at 37°C.[8] Then, wash twice for 5 minutes each with 5x SSCT at room

temperature.[8]

Staining and Mounting: Stain the nuclei with DAPI in PBS for 5 minutes. Wash once with

PBS. Mount the coverslip on a microscope slide using an appropriate mounting medium.

Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope.

Protocol 2: Hybridization Chain Reaction (HCR)-FISH for
SARS-CoV-2 RNA
This protocol is based on the principles of HCR-FISH for sensitive RNA detection.[6][7]

Materials:

Materials from Protocol 1
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HCR Probe Hybridization Buffer

HCR Probe Wash Buffer

HCR Amplification Buffer

Split-initiator DNA probes for SARS-CoV-2

Fluorescently labeled HCR hairpin amplifiers (e.g., H1 and H2)

Procedure:

Fixation and Permeabilization: Follow steps 1 and 2 from Protocol 1.

Pre-hybridization: Pre-hybridize the samples with HCR Probe Hybridization Buffer for 30

minutes at 37°C.

Hybridization: Dilute the split-initiator probes in HCR Probe Hybridization Buffer (e.g., 4 pmol

of each probe in 1 mL).[8] Incubate with the sample overnight at 37°C.

Post-Hybridization Washes: Remove excess probes by washing four times for 15 minutes

each with HCR Probe Wash Buffer at 37°C. Then wash twice for 5 minutes with 5x SSCT at

room temperature.

Amplification: Prepare the hairpin amplifier solution by snap-cooling the fluorescently labeled

H1 and H2 hairpins (heat to 95°C for 90 seconds and cool to room temperature in a dark

drawer for 30 minutes). Dilute the cooled hairpins in HCR Amplification Buffer.

Incubation: Add the hairpin amplifier solution to the samples and incubate in the dark for 1-2

hours at room temperature.

Final Washes: Wash the samples several times with 5x SSCT to remove excess amplifiers.

Staining and Mounting: Follow steps 6 and 7 from Protocol 1.
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Caption: Workflow for SARS-CoV-2 RNA detection using standard FISH.
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Caption: Workflow for sensitive SARS-CoV-2 RNA detection using HCR-FISH.
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Caption: Simplified SARS-CoV-2 replication cycle showing RNA targets for ISH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Standardization Protocol for the In Situ Detection of SARS-CoV2 RNA and Proteins -
PMC [pmc.ncbi.nlm.nih.gov]

2. Next-generation Viral RNA/DNA in situ Hybridization Applications in Human
Immunodeficiency Virus/Simian Immunodeficiency Virus Research - PMC
[pmc.ncbi.nlm.nih.gov]

3. Detection of SARS-CoV-2 by RNAscope®in situ hybridization and immunohistochemistry
techniques - PMC [pmc.ncbi.nlm.nih.gov]

4. news-medical.net [news-medical.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15583063?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583063?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8862676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8862676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8982224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8982224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8982224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7406679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7406679/
https://www.news-medical.net/news/20210207/Visualization-of-SARS-CoV-2-RNA-by-fluorescence-in-situ-hybridization-probes.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Sensitive visualization of SARS-CoV-2 RNA with CoronaFISH - PMC
[pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Visualization of SARS-CoV-2 using Immuno RNA-Fluorescence In Situ Hybridization -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. Visualization of SARS-CoV-2 using Immuno RNA-Fluorescence In Situ Hybridization
[jove.com]

9. Visualization of SARS-CoV-2 using Immuno RNA-Fluorescence In Situ Hybridization. |
Semantic Scholar [semanticscholar.org]

10. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Notes and Protocols for SARS-CoV-2 In
Situ Hybridization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583063#sars-cov-2-in-60-in-situ-hybridization-
methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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